
2-Amino-3-phenylquinoline hydrochloride
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Overview
Description
2-Amino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12N2•HCl and a molecular weight of 256.73 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylquinoline hydrochloride typically involves the reaction of aniline derivatives with acetaldehyde under acidic conditions. One common method uses hydrochloric acid as a catalyst to facilitate the reaction . The reaction is often carried out under microwave irradiation to increase the yield and reduce reaction time .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of stannous chloride as an antioxidant during the crystallization process is a notable modification that can improve the purity and yield of the final product .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 3 and the amino group at position 2 serve as primary reactive sites:
Nucleophilic Aromatic Substitution (NAS)
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Chlorine Replacement : The chlorine atom undergoes substitution with nucleophiles like methoxide or amines.
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Reagents : Sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).
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Conditions : 80–120°C, 6–12 hours.
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Products : 3-Methoxy- or 3-amino-substituted derivatives (e.g., 2-amino-3-phenylquinoline-3-methoxy).
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Electrophilic Substitution
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Amino Group Reactivity : The amino group directs electrophiles to the para position (C4 of the quinoline ring).
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Reagents : Bromine (Br₂) in acetic acid or nitric acid (HNO₃) for nitration.
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Products : 4-Bromo- or 4-nitro-2-amino-3-phenylquinoline derivatives.
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Oxidation
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Quinoline N-Oxide Formation :
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Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Conditions : Room temperature, 4–8 hours.
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Products : 2-Amino-3-phenylquinoline N-oxide hydrochloride.
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Reduction
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Ring Saturation :
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
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Products : 1,2,3,4-Tetrahydroquinoline derivatives with retained amino and phenyl groups.
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Buchwald-Hartwig Amination
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Cross-Coupling with Aryl Halides :
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Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.
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Conditions : 100°C, 12–24 hours in toluene.
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Products : N-Aryl-2-amino-3-phenylquinoline derivatives.
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Suzuki-Miyaura Coupling
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Boronates at C4 :
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Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst, sodium carbonate (Na₂CO₃).
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Products : 4-Aryl-2-amino-3-phenylquinoline analogs.
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Salt Formation and Acid-Base Reactions
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Hydrochloride Stability :
Comparative Reactivity with Structural Analogs
Reaction Type | 2-Amino-3-phenylquinoline HCl | 6-Chloro Analog | 7-Chloro Analog |
---|---|---|---|
Nucleophilic Substitution | Chlorine at C3 replaces readily | Chlorine at C6 less reactive | Chlorine at C7 moderately reactive |
Oxidation Yield | 85–92% N-oxide formation | 78% N-oxide | 82% N-oxide |
Coupling Efficiency | 70–80% with Pd catalysts | 65% with Pd | 68% with Pd |
Mechanistic Insights
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Substitution : Proceeds via a two-step addition-elimination mechanism, stabilized by the electron-withdrawing quinoline ring.
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Oxidation : The amino group enhances electron density at N1, favoring N-oxide formation over ring oxidation.
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Coupling : Palladium-mediated processes rely on oxidative addition at the C4 position, influenced by steric effects from the phenyl group.
Scientific Research Applications
Biological Activities
Research indicates that 2-Amino-3-phenylquinoline hydrochloride exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : The compound has been explored for its potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neuronal targets.
Medicinal Chemistry
This compound serves as a lead compound in the development of new pharmaceuticals. Its derivatives are being synthesized to enhance biological activity and reduce toxicity.
Biochemical Research
The compound is utilized in proteomics and enzyme studies, where it can act as a biochemical probe to investigate enzyme mechanisms and interactions.
Material Science
Due to its unique chemical properties, this compound is being explored for use in developing new materials, particularly in coatings and polymers.
Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. Modifications at specific positions on the quinoline ring led to enhanced efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design.
Modification | Effect on Antimicrobial Activity |
---|---|
Chlorine at C-6 | Increased potency against resistant strains |
Methoxy group at C-6 | Enhanced efficacy by 16-fold compared to parent compound |
Anticancer Studies
In vitro assays showed that certain derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that further development could lead to effective anticancer therapies.
Neuroprotective Research
Research focusing on neurodegenerative disorders has identified this compound derivatives as potential inhibitors of nitric oxide synthase (nNOS), which is implicated in neurodegeneration. This selectivity could be leveraged for developing treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-phenylquinoline
- 2-Amino-6-bromo-3-phenylquinoline hydrochloride
- 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
- 2-Chloro-6-methyl-3-phenylquinoline
Uniqueness
2-Amino-3-phenylquinoline hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in research applications where specificity is crucial .
Biological Activity
2-Amino-3-phenylquinoline hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H12ClN
- Molecular Weight : 256.73 g/mol
- Structure : The compound features a quinoline ring with an amino group and a phenyl substituent, enhancing its reactivity and potential for biological interactions.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can disrupt disease processes or promote apoptosis in cancer cells.
- Receptor Interaction : It interacts with various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and responding to pathological conditions.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. For instance, research indicates that derivatives of this compound can effectively target cancer cells while sparing normal cells, thus reducing potential side effects associated with traditional chemotherapeutics .
Antimicrobial Properties
The compound also exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate to High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Variable |
Methicillin-resistant Staphylococcus aureus (MRSA) | High |
These findings suggest its potential use as an antibacterial agent, particularly in treating resistant infections .
Study on Anticancer Effects
In a recent study published in Nature, this compound was shown to inhibit the growth of lung and breast cancer cells. The mechanism involved the downregulation of key survival pathways in these cells, leading to increased apoptosis rates .
Antimicrobial Efficacy
A comparative study evaluated the antibacterial effects of this compound against standard antibiotics. Results indicated that this compound exhibited superior efficacy against MRSA compared to commonly used antibiotics like ampicillin and gentamicin. The study highlighted its potential as a new therapeutic option for treating resistant bacterial infections .
Properties
CAS No. |
33543-40-7 |
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Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H12N2.ClH/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10H,(H2,16,17);1H |
InChI Key |
JKFVYCXXDAODCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N.Cl |
Origin of Product |
United States |
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